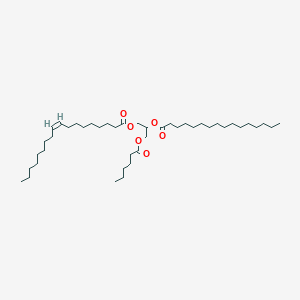
1-Oleoyl-2-palmitoyl-3-caproyl-rac-glycerol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Oleoyl-2-palmitoyl-3-caproyl-rac-glycerol is a triacylglycerol molecule composed of oleic acid, palmitic acid, and caproic acid esterified to a glycerol backbone. This compound is a type of structured lipid, which means its fatty acids are arranged in a specific manner to achieve desired functional properties. Structured lipids like this compound are often used in nutritional and pharmaceutical applications due to their unique metabolic and functional characteristics .
準備方法
Synthetic Routes and Reaction Conditions: 1-Oleoyl-2-palmitoyl-3-caproyl-rac-glycerol can be synthesized through enzymatic or chemical methods. One common approach involves the use of immobilized lipase enzymes to catalyze the esterification of glycerol with the respective fatty acids. The reaction conditions typically include a controlled temperature range (30-50°C) and a specific molar ratio of glycerol to fatty acids to optimize yield and selectivity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale enzymatic processes using bioreactors. The use of immobilized lipase allows for continuous production and easy separation of the enzyme from the product. The process may also include purification steps such as molecular distillation to achieve the desired purity and quality .
化学反応の分析
Types of Reactions: 1-Oleoyl-2-palmitoyl-3-caproyl-rac-glycerol can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the unsaturated oleic acid moiety, leading to the formation of hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds in the triacylglycerol can be hydrolyzed by lipases or chemical catalysts, resulting in the release of free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of fatty acid moieties between different triacylglycerol molecules or between triacylglycerols and free fatty acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides. The reaction conditions may involve elevated temperatures and the presence of catalysts such as transition metals.
Hydrolysis: Acidic or basic conditions can be used, with common reagents including hydrochloric acid, sodium hydroxide, and lipase enzymes.
Transesterification: Catalysts such as sodium methoxide or lipase enzymes are used, with reaction conditions typically involving moderate temperatures and the presence of an alcohol (e.g., methanol) as a reactant.
Major Products:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids (oleic acid, palmitic acid, caproic acid) and glycerol.
Transesterification: New triacylglycerol molecules with different fatty acid compositions.
科学的研究の応用
1-Oleoyl-2-palmitoyl-3-caproyl-rac-glycerol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid oxidation, hydrolysis, and transesterification reactions.
Biology: The compound is studied for its effects on cellular metabolism and membrane structure.
Medicine: Research explores its potential as a structured lipid for parenteral nutrition and its role in modulating lipid metabolism and inflammation.
Industry: It is used in the formulation of functional foods, dietary supplements, and pharmaceuticals due to its unique nutritional and functional properties
作用機序
The mechanism of action of 1-Oleoyl-2-palmitoyl-3-caproyl-rac-glycerol involves its metabolism and incorporation into cellular structures:
類似化合物との比較
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol: Contains linoleic acid instead of caproic acid.
1-Palmitoyl-2-oleoyl-3-arachidonoyl-rac-glycerol: Contains arachidonic acid instead of caproic acid.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-glycerol: A phospholipid with a similar fatty acid composition
Uniqueness: 1-Oleoyl-2-palmitoyl-3-caproyl-rac-glycerol is unique due to the presence of caproic acid, which imparts distinct metabolic and functional properties. The shorter chain length of caproic acid compared to other fatty acids like linoleic or arachidonic acid affects the compound’s solubility, digestibility, and bioavailability, making it suitable for specific nutritional and pharmaceutical applications .
特性
分子式 |
C43H80O6 |
|---|---|
分子量 |
693.1 g/mol |
IUPAC名 |
(2-hexadecanoyloxy-3-hexanoyloxypropyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C43H80O6/c1-4-7-10-12-14-16-18-20-21-23-24-26-28-30-33-36-42(45)48-39-40(38-47-41(44)35-32-9-6-3)49-43(46)37-34-31-29-27-25-22-19-17-15-13-11-8-5-2/h20-21,40H,4-19,22-39H2,1-3H3/b21-20- |
InChIキー |
YMZSPTXFJNENOH-MRCUWXFGSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


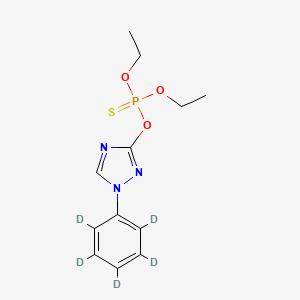
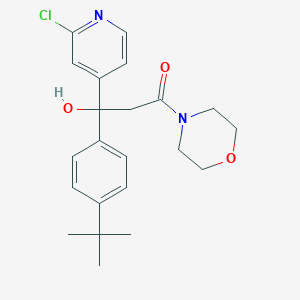

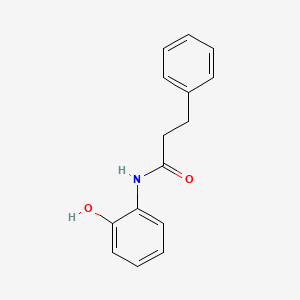
![2-(2-Furanylmethyl)-6-(4-hydroxyphenyl)-8-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B13436762.png)
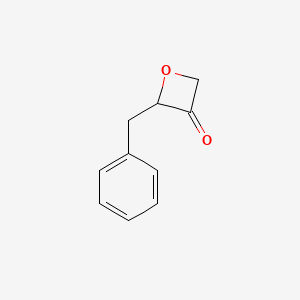
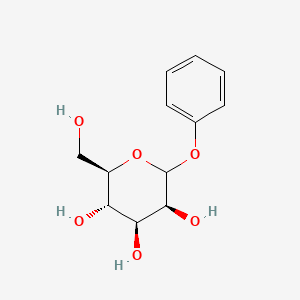
![2-Chloro-4-[2-(methylamino)ethyl]phenol](/img/structure/B13436783.png)
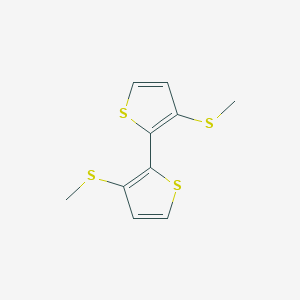

![3-(Benzo[D][1,3]dioxol-5-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13436792.png)
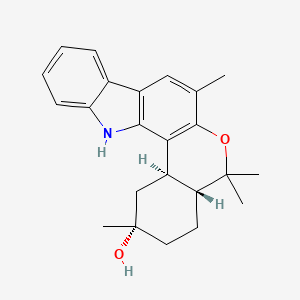
![3-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13436798.png)
![(2S,3S,4aR,6R,8R,8aS)-8-[[(2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-1-oxo-2-propen-1-yl]oxy]octahydro-6-hydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6-carboxylic Acid Methyl Ester](/img/structure/B13436799.png)
